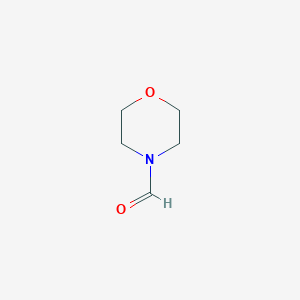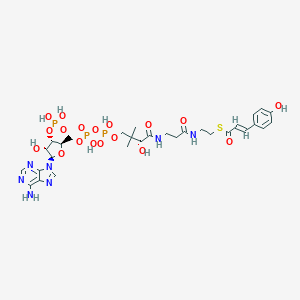
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In
Mécanisme D'action
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.
Effets Biochimiques Et Physiologiques
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.
Orientations Futures
There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.
Applications De Recherche Scientifique
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.
Propriétés
Numéro CAS |
121219-22-5 |
|---|---|
Nom du produit |
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid |
Formule moléculaire |
C14H21BF2O3 |
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
(2,3-difluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3 |
Clé InChI |
GUGMXTUFYGIPHU-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
Synonymes |
2,3-Difluoro-4-(octyloxy)-benzeneboronic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

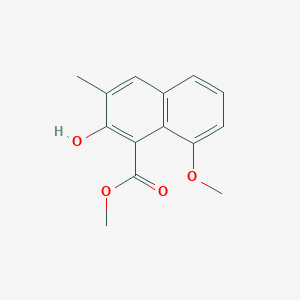
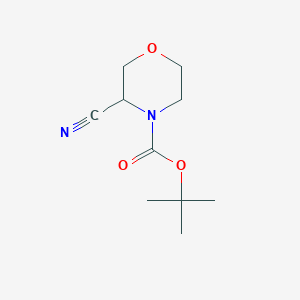
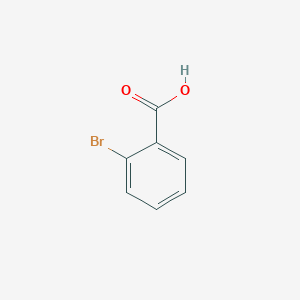
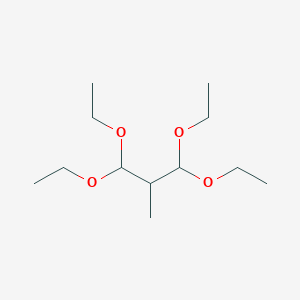
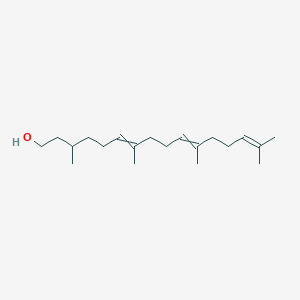
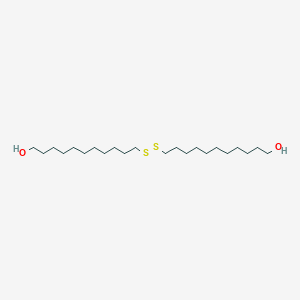
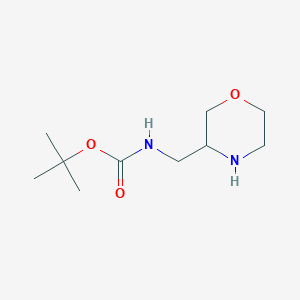

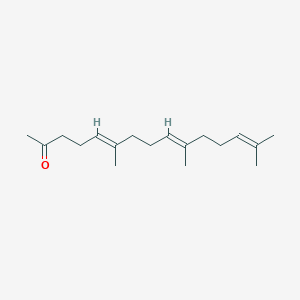
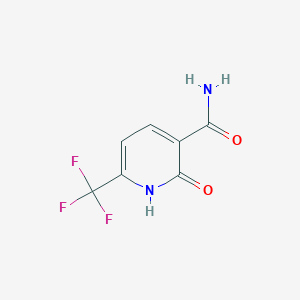
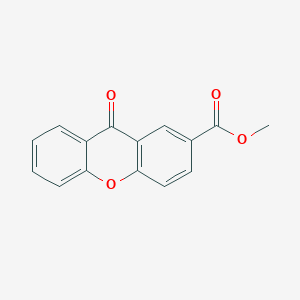
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
